molecular formula C16H18N2O B14913059 {[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile

{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile

Cat. No.: B14913059
M. Wt: 254.33 g/mol
InChI Key: SSIDJPAXAZFQTK-UHFFFAOYSA-N
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Description

[3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile: is an organic compound with the molecular formula C14H15NO2 It is characterized by the presence of an ethoxymethyl group, three methyl groups attached to a benzene ring, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde or ketone and an active methylene compound, such as malononitrile, in the presence of a base catalyst. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine or ethylenediammonium diacetate (EDDA) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of less toxic reagents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The ethoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile is used as a building block for the synthesis of more complex organic molecules

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, although further research is needed to confirm these activities.

Industry: In the industrial sector, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzylidene moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

  • [3-(Methoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
  • [3-(Butoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile
  • [3-(Isopropoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile

Comparison: Compared to its analogs, [3-(Ethoxymethyl)-2,4,6-trimethylbenzylidene]malononitrile exhibits unique properties due to the ethoxymethyl group. This group can influence the compound’s solubility, reactivity, and overall stability. The presence of three methyl groups on the benzene ring also contributes to its distinct chemical behavior, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-[[3-(ethoxymethyl)-2,4,6-trimethylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C16H18N2O/c1-5-19-10-16-12(3)6-11(2)15(13(16)4)7-14(8-17)9-18/h6-7H,5,10H2,1-4H3

InChI Key

SSIDJPAXAZFQTK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=C(C=C1C)C)C=C(C#N)C#N)C

Origin of Product

United States

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